1,2-ジクロロプロパン

概要

説明

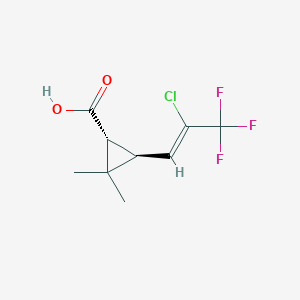

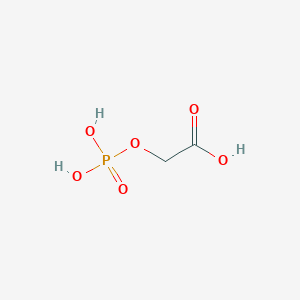

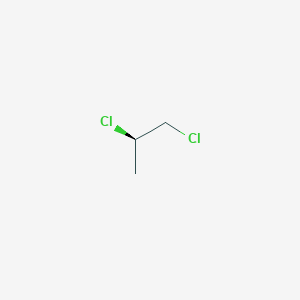

無色で可燃性の液体で、甘い匂いがします。化学式はC3H6Cl2です 。この化合物は主に他の化学物質の製造における中間体として使用され、さまざまな産業用途があります。

製造方法

1,2-ジクロロプロパンは、通常、エピクロロヒドリンの製造の副産物として生成されます 。 工業生産には、プロピレンの塩素化が含まれ、1,2-ジクロロプロパンを含むクロロプロパンの混合物が生成されます 。反応条件には、通常、塩素ガスと触媒を使用し、高温で行われます。

科学的研究の応用

1,2-ジクロロプロパンには、いくつかの科学研究における応用があります。

化学: 溶媒や他の化学物質の合成における中間体として使用されます。

生物学: 毒性作用と発がん性物質としての可能性に関する研究に使用されます.

医学: ヒトの健康への影響と潜在的な治療的用途を理解するための研究が行われています。

作用機序

1,2-ジクロロプロパンの作用機序には、細胞成分との相互作用が含まれます。 ハロアルカン脱ハロゲナーゼと呼ばれる酵素によって代謝され、この酵素は炭素-ハロゲン結合の加水分解を触媒して、第一級アルコール、ハロゲン化物イオン、プロトンを生成します 。このプロセスは細胞損傷を引き起こす可能性があり、発がん性作用との関連が示されています。

類似の化合物との比較

1,2-ジクロロプロパンは、次のような他の類似の化合物と比較することができます。

- 1,1-ジクロロプロパン

- 1,3-ジクロロプロパン

- 2,2-ジクロロプロパン

これらの化合物は類似の化学構造を共有していますが、物理的および化学的特性、ならびに用途が異なります。 1,2-ジクロロプロパンは、特定の産業用途と他の化学物質の製造における中間体としての役割によって特徴付けられます。

生化学分析

Biochemical Properties

1,2-Dichloropropane is readily absorbed following inhalation and oral exposure . The predominant pathway for 1,2-dichloropropane metabolism consists of oxidation of the parent compound followed by glutathione conjugation resulting in formation of mercapturic acids .

Cellular Effects

Exposure to 1,2-Dichloropropane upregulates the expression of Activation-Induced Cytidine Deaminase (AID) in human cholangiocytes co-cultured with macrophages . This suggests that inflammatory response of macrophages and consequent aberrant AID expression or DNA damage in the cholangiocytes underlie the mechanism of 1,2-Dichloropropane-induced cholangiocarcinoma in humans .

Molecular Mechanism

The molecular mechanism of 1,2-Dichloropropane involves its metabolism through oxidation followed by glutathione conjugation . This process results in the formation of mercapturic acids .

Temporal Effects in Laboratory Settings

It is known that 1,2-Dichloropropane is rapidly and extensively absorbed following inhalation and oral exposure .

Dosage Effects in Animal Models

In animal experiments, low amounts of 1,2-Dichloropropane breathed in over short- and long-term periods result in damage to the liver, kidney, and respiratory systems, while high amounts resulted in death .

Metabolic Pathways

The predominant pathway for 1,2-Dichloropropane metabolism consists of oxidation of the parent compound followed by glutathione conjugation . This process results in the formation of mercapturic acids .

Transport and Distribution

1,2-Dichloropropane is widely distributed; highest levels were found in the liver, kidney, and blood; high levels were also observed in the lung following inhalation exposure .

準備方法

1,2-Dichloro-Propane is typically produced as a byproduct in the production of epichlorohydrin . The industrial production involves the chlorination of propylene, which results in a mixture of chlorinated propanes, including 1,2-Dichloro-Propane . The reaction conditions usually involve the use of chlorine gas and a catalyst at elevated temperatures.

化学反応の分析

1,2-ジクロロプロパンは、次のようなさまざまな種類の化学反応を起こします。

置換反応: 水酸化物イオンなどの求核剤と反応して、プロピレングリコールを生成できます。

酸化反応: さまざまなクロロプロパノールやプロパノンを生成するために酸化することができます。

これらの反応で使用される一般的な試薬には、強力な酸化剤、強酸、塩基などがあります 。生成される主な生成物は、使用する特定の反応条件と試薬によって異なります。

類似化合物との比較

1,2-Dichloro-Propane can be compared with other similar compounds, such as:

- 1,1-Dichloropropane

- 1,3-Dichloropropane

- 2,2-Dichloropropane

These compounds share similar chemical structures but differ in their physical and chemical properties, as well as their applications. 1,2-Dichloro-Propane is unique due to its specific industrial applications and its role as an intermediate in the production of other chemicals.

特性

CAS番号 |

78-87-5 |

|---|---|

分子式 |

C3H6Cl2 |

分子量 |

112.98 g/mol |

IUPAC名 |

(2R)-1,2-dichloropropane |

InChI |

InChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3/t3-/m1/s1 |

InChIキー |

KNKRKFALVUDBJE-GSVOUGTGSA-N |

不純物 |

WATER-O.O5% MAX, OXYGEN COMPOUNDS-0.1% MAX |

SMILES |

CC(CCl)Cl |

異性体SMILES |

C[C@H](CCl)Cl |

正規SMILES |

CC(CCl)Cl |

沸点 |

203 to 205 °F at 760 mm Hg (NTP, 1992) 95.5 °C 96.4 °C; (-3.7 °C at 10 mm Hg) 96 °C 206°F |

Color/Form |

Colorless liquid |

密度 |

1.158 at 68 °F (USCG, 1999) 1.159 @ 25 °C/25 °C Relative density (water = 1): 1.16 1.16 |

引火点 |

60 °F (NTP, 1992) 60 °F (16 °C) (Closed cup) 16 °C c.c. 60°F |

melting_point |

-148 °F (NTP, 1992) -100.0 °C -100.4 °C -100 °C 149°F -149°F |

Key on ui other cas no. |

78-87-5 68390-96-5 78-87-5; 26638-19-7(mixed isomers) |

物理的記述 |

1,2-dichloropropane is a colorless watery liquid with a sweet odor. Sinks in water. Produces an irritating vapor. (USCG, 1999) Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Colorless liquid with a chloroform-like odor. Colorless liquid with a chloroform-like odor. [pesticide] |

ピクトグラム |

Flammable; Irritant; Health Hazard |

賞味期限 |

Sensitive to heat. |

溶解性 |

less than 0.1 mg/mL at 70.7° F (NTP, 1992) 0.02 M Sol in alcohol, ether, benzene and chloroform Miscible with org solvents In water, 2,800 mg/l @ 25 °C Solubility in water, g/100ml at 20 °C: 0.26 0.3% |

同義語 |

1,2-DCP; 1,2-Dichloropropane; NSC 1237; Propylene Chloride; Propylene Dichloride; R 270da |

蒸気密度 |

3.9 (NTP, 1992) (Relative to Air) 3.9 (AIR= 1) Relative vapor density (air = 1): 3.9 3.9 |

蒸気圧 |

40 mm Hg at 66.9 °F ; 42 mm Hg at 68° F (NTP, 1992) 53.30 mmHg 53.3 mm Hg @ 25 °C Vapor pressure, kPa at 20 °C: 27.9 40 mmHg |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the major health concerns associated with 1,2-dichloropropane (1,2-DCP) exposure?

A1: 1,2-DCP is primarily known for its hepatotoxicity, causing liver damage in both animal models and humans. [, , , ] Additionally, it has been linked to renal toxicity, affecting kidney function. [] Alarmingly, epidemiological studies have shown a strong correlation between occupational exposure to 1,2-DCP and the development of cholangiocarcinoma, a rare and aggressive form of bile duct cancer. [, , , ]

Q2: How does 1,2-DCP exert its toxic effects on the liver?

A2: While the exact mechanisms are still under investigation, research suggests that 1,2-DCP toxicity stems from its metabolism within the liver. [] This process likely involves conjugation with glutathione, leading to the depletion of this vital antioxidant and rendering the liver more susceptible to oxidative damage. []

Q3: What are the long-term effects of 1,2-DCP exposure?

A3: Long-term exposure to 1,2-DCP, even at low levels, has been shown to increase the risk of developing cancer, particularly cholangiocarcinoma, in both male and female mice. [, ] This carcinogenic potential is further supported by observations in human studies, particularly among workers in the printing industry. [, , ]

Q4: How does dietary intake affect the toxicity of 1,2-DCP?

A4: Studies in rats have shown that a low-protein, choline-deficient diet increases susceptibility to the toxic effects of 1,2-DCP inhalation compared to a control diet. [] Interestingly, supplementation with methionine or a combination of cystine and choline provided a protective effect. [] This highlights the importance of nutritional status in modulating the toxicity of this compound.

Q5: How is 1,2-DCP metabolized in the rat?

A5: The primary metabolic pathway of 1,2-DCP in rats involves conjugation with glutathione, leading to the formation of N-acetyl-S-(2-hydroxypropyl)cysteine as the major urinary metabolite. [] Minor metabolites include β-chlorolactate and N-acetyl-S-(2,3-dihydroxypropyl)cysteine. []

Q6: What is the fate of 1-chloro-2-hydroxypropane, a proposed intermediate in 1,2-DCP metabolism?

A6: Besides forming the known metabolite N-acetyl-S-(2-hydroxypropyl)cysteine, 1-chloro-2-hydroxypropane also undergoes oxidation to yield β-chlorolactaldehyde and β-chlorolactate as metabolites. []

Q7: What are the main environmental concerns related to 1,2-DCP?

A7: 1,2-DCP is a known groundwater contaminant. [, , , ] Its persistence in the environment poses risks to both human and ecological health. [] Bioremediation strategies are crucial for removing this pollutant from contaminated sites.

Q8: How can microbial communities contribute to the bioremediation of 1,2-DCP?

A8: Anaerobic bacteria, particularly species belonging to the genus Dehalococcoides, are capable of completely degrading 1,2-DCP to the environmentally benign product propene. [, , , , ] This process, known as reductive dechlorination, relies on 1,2-DCP as an electron acceptor and is supported by electron donors like hydrogen. []

Q9: What factors influence the effectiveness of bioremediation of 1,2-DCP?

A9: Several factors can affect the efficacy of 1,2-DCP bioremediation, including:

- Microbial community composition: The presence and abundance of specific dechlorinating bacteria, like Dehalococcoides, are crucial. []

- Environmental conditions: Temperature, pH, and the availability of electron donors like hydrogen influence dechlorination rates. []

- Contaminant concentration: While Dehalococcoides spp. can tolerate and degrade high concentrations of 1,2-DCP, extremely high levels might still inhibit their activity. []

Q10: How can stable carbon isotope analysis be used to monitor 1,2-DCP degradation?

A10: Stable carbon isotope analysis (CSIA) is a powerful tool for tracking the fate of 1,2-DCP in the environment. [] By measuring the isotopic fractionation of carbon during dichloroelimination, researchers can distinguish between biotic and abiotic degradation pathways, providing valuable insights into the effectiveness of bioremediation efforts. []

Q11: What is the molecular formula and weight of 1,2-DCP?

A11: The molecular formula of 1,2-DCP is C3H6Cl2, and its molecular weight is 112.99 g/mol.

Q12: What are the typical products of 1,2-DCP pyrolysis?

A12: The pyrolysis of 1,2-DCP primarily yields hydrogen chloride (HCl) and monochloropropene isomers (allyl chloride, cis-1-chloropropene, and trans-1-chloropropene). [] The relative amounts of these isomers depend on the temperature at which the pyrolysis is carried out. []

Q13: Can the pyrolysis of 1,2-DCP be influenced by other compounds?

A13: Yes, the co-pyrolysis of 1,2-DCP with methanol in the presence of activated alumina catalyst leads to the formation of oxygen-containing compounds such as acetone and acrolein, in addition to the typical pyrolysis products. []

Q14: What analytical techniques are commonly used to detect and quantify 1,2-DCP?

A14: Gas chromatography, often coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS), is a widely employed technique for the analysis of 1,2-DCP in various matrices, including environmental samples and biological tissues. [, , , , ]

Q15: What factors influence the efficiency of 1,2-DCP adsorption onto activated carbon?

A15: The adsorption of 1,2-DCP from aqueous solutions onto activated carbon is affected by factors such as initial concentration of the contaminant, adsorbent dosage, temperature, particle diameter of the activated carbon, and the rate of stirring during the adsorption process. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。